An In-depth Technical Guide to 4-(Trifluoromethoxy)piperidine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Trifluoromethoxy)piperidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
4-(Trifluoromethoxy)piperidine is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique combination of a conformationally restricted piperidine ring and the electron-withdrawing, lipophilic trifluoromethoxy group offers a compelling set of properties for the design of novel therapeutics. The piperidine moiety is a well-established scaffold in numerous approved drugs, valued for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[1] The introduction of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable tool for overcoming common challenges in drug development.[2][3]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-(trifluoromethoxy)piperidine, offering insights for its strategic deployment in drug discovery programs.
Physicochemical and Structural Properties
The strategic incorporation of the trifluoromethoxy group onto the piperidine scaffold imparts a unique set of physicochemical characteristics that are highly advantageous for drug design.
Physicochemical Data
A summary of the key physicochemical properties of 4-(trifluoromethoxy)piperidine and its closely related analogue, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is presented below. It is important to distinguish between these two compounds, as the latter contains an additional phenoxy linker.
| Property | 4-(Trifluoromethoxy)piperidine | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | Source(s) |
| Molecular Formula | C₆H₁₀F₃NO | C₁₂H₁₄F₃NO₂ | [4] |
| Molecular Weight | 169.14 g/mol | 261.24 g/mol | [4] |
| Appearance | Not specified in detail; likely a liquid or low-melting solid | White to light yellow powder/crystal | [5] |
| Melting Point | Not available | 71-73 °C | [5] |
| Boiling Point | Not available | 292.2 ± 40.0 °C (Predicted) | [5] |
| Density | Not available | 1.230 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | Not available | 9.65 ± 0.10 (Predicted) | [5] |
Structural Analysis and Conformation
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The conformational equilibrium is influenced by the steric bulk and electronic properties of the substituent.
Spectroscopic Characterization
Detailed spectroscopic data for 4-(trifluoromethoxy)piperidine is not extensively published. However, based on the known synthesis and the characteristic spectral properties of related compounds, the following is a representative overview.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear as multiplets, as would the protons on C3 and C5. The proton at C4, bearing the trifluoromethoxy group, would also be a multiplet. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display distinct signals for the four unique carbons of the piperidine ring. The carbon bearing the trifluoromethoxy group (C4) would be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and would show a singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethoxy group.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
N-H stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.
-
C-H stretches: Strong bands in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the piperidine ring.
-
C-O stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ether linkage.
-
C-F stretches: Strong, characteristic bands in the 1000-1400 cm⁻¹ region, which are often intense and can be diagnostic for the presence of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments related to the trifluoromethoxy group. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidine derivatives, leading to the formation of stable iminium ions.[1][9]
Synthesis of 4-(Trifluoromethoxy)piperidine
A multi-gram synthesis of 4-(trifluoromethoxy)piperidine has been reported, proceeding in five stages from 4-hydroxypiperidine with an overall yield of 40%.[4] The key transformation involves the introduction of the trifluoromethoxy group using the Hiyama method, which proceeds via a xanthate intermediate.[4]
Experimental Protocol: A Representative Multi-Step Synthesis
The following protocol is an illustrative synthesis based on published methods.[4]
Step 1: N-Acylation of 4-Hydroxypiperidine
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride and stir the reaction mixture at room temperature until completion.
-
Work up the reaction to isolate N-benzoyl-4-hydroxypiperidine.
Step 2: Formation of the S-Methyl Xanthate
-
Dissolve N-benzoyl-4-hydroxypiperidine in a suitable solvent (e.g., tetrahydrofuran).
-
Add a strong base (e.g., sodium hydride) at 0 °C.
-
Add carbon disulfide, followed by methyl iodide.
-
Stir the reaction at room temperature and then work up to obtain the corresponding S-methyl xanthate.
Step 3: Desulfurization/Fluorination (Hiyama Reaction)
-
Dissolve the S-methyl xanthate in an appropriate solvent (e.g., dichloromethane).
-
Add N-bromosuccinimide and Olah's reagent (a mixture of hydrogen fluoride and pyridine).
-
Carefully monitor the reaction until completion.
-
Quench the reaction and purify the product to yield N-benzoyl-4-(trifluoromethoxy)piperidine.
Step 4: Reduction of the Amide
-
Reduce the N-benzoyl group to a benzyl group using a suitable reducing agent (e.g., lithium aluminum hydride) in a solvent like tetrahydrofuran.
-
Work up the reaction to isolate N-benzyl-4-(trifluoromethoxy)piperidine.
Step 5: Deprotection
-
Remove the N-benzyl protecting group using a reagent such as 1-chloroethyl chloroformate.
-
Follow up with a methanolysis step to release the free amine.
-
Purify the final product to obtain 4-(trifluoromethoxy)piperidine.
Applications in Medicinal Chemistry and Drug Development
The trifluoromethoxy group is a bioisostere of other functional groups, such as the methoxy or chloro groups, but it offers distinct advantages that make it highly attractive for drug design.
The Trifluoromethoxy Group as a "Super Methoxy"
The -OCF₃ group is often considered a "super methoxy" group due to its enhanced properties:
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[2] This is particularly beneficial for developing drugs that target the central nervous system.
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic centers, such as the nitrogen in the piperidine ring. This can be advantageous for optimizing a drug's absorption, distribution, and target engagement.
-
Conformational Effects: The steric bulk and electronic properties of the trifluoromethoxy group can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a desired orientation for binding to a biological target.
Case Study: A Building Block for Antitubercular Agents
While a marketed drug containing the 4-(trifluoromethoxy)piperidine moiety has not been identified, its close analog, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is a key intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis.[2] This highlights the value of the trifluoromethoxy-substituted piperidine scaffold in developing potent therapeutic agents. Furthermore, 4-[4-(trifluoromethoxy)phenoxy]piperidine itself is used in the preparation of 3,5-disubstituted isoxazolines as antituberculosis agents, demonstrating the broader utility of this structural motif in the search for new treatments for infectious diseases.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(trifluoromethoxy)piperidine and its derivatives. It is important to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
4-(Trifluoromethoxy)piperidine is a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally defined piperidine scaffold and the advantageous properties of the trifluoromethoxy group provides medicinal chemists with a powerful tool to address challenges related to metabolic stability, lipophilicity, and target engagement. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of 4-(trifluoromethoxy)piperidine and its derivatives is poised to play an increasingly important role in the development of the next generation of medicines.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. [Link]
-
Logvinenko, I. G., Dolovanyuk, V. G., & Kondratov, I. S. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(2), 3-9. [Link]
- CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed Central. [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). PubMed. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]
-
19Flourine NMR. Joseph-Schoeniger.com. [Link]
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2019). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
